Empedopeptin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

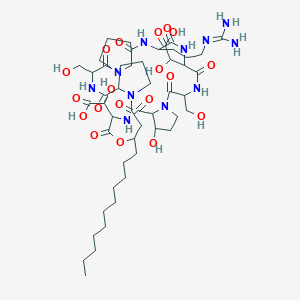

Empedopeptin ist ein natürliches Lipodepsipeptid-Antibiotikum, das aus acht Aminosäuren besteht. Es ist bekannt für seine starke antibakterielle Wirkung gegen grampositive Bakterien, einschließlich Methicillin-resistenter Staphylococcus aureus und Penicillin-resistenter Streptococcus pneumoniae . This compound wirkt durch Hemmung der Zellwandbiosynthese durch Calcium-abhängige Komplexbildung mit Peptidoglykan-Vorläufern .

Vorbereitungsmethoden

Empedopeptin wird vom marinen Bakterium Massilia sp. YMA4 produziert. Der biosynthetische Weg beinhaltet nichtribosomale Peptidsynthetasen, die für die Assemblierung der zyklischen Lipopeptidstruktur verantwortlich sind . Die Stammzellen mit Null-Mutanten für das Kern-Nichtribosomale-Peptid-Gen (Δ empC, Δ empD und Δ empE) können kein this compound produzieren, während Stammzellen mit Null-Mutanten für das Dioxygenase-Gen (Δ empA und Δ empB) mehrere einzigartige this compound-Analoga produzieren .

Analyse Chemischer Reaktionen

Empedopeptin durchläuft verschiedene Arten chemischer Reaktionen, darunter die Komplexbildung mit Peptidoglykan-Vorläufern. Es bildet Calcium-abhängige Komplexe mit Undecaprenylpyrophosphat-haltigen Peptidoglykan-Vorläufern, insbesondere Lipid II . Das primäre physiologische Ziel von this compound ist Undecaprenylpyrophosphat-N-Acetylmuraminsäure(Pentapeptid)-N-Acetylglucosamin (Lipid II), das einen Komplex mit dem Antibiotikum in einer 1:2 molaren Stöchiometrie bildet . Das Hauptprodukt, das aus dieser Reaktion gebildet wird, ist die Hemmung der bakteriellen Zellwandsynthese .

Wissenschaftliche Forschungsanwendungen

Key Findings:

- Targeting Lipid II : Empedopeptin binds to lipid II, preventing its processing by peptidoglycan biosynthetic enzymes .

- Calcium-Dependent Activity : The presence of calcium ions enhances the binding affinity of this compound to its target, increasing its antibacterial efficacy .

Antibacterial Activity

This compound has demonstrated significant activity against a range of Gram-positive pathogens, including:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Penicillin-resistant Streptococcus pneumoniae

- Clostridium difficile

In vitro studies have shown minimal inhibitory concentrations (MICs) in the low microgram per milliliter range for both susceptible and resistant isolates, indicating strong therapeutic potential .

Therapeutic Efficacy

This compound has shown promising results in animal models, particularly in treating lethal bloodstream infections. Its pharmacokinetic profile suggests good absorption and low acute toxicity, making it a candidate for further clinical development .

Case Studies

- In Vivo Efficacy : In murine models of sepsis caused by MRSA, this compound exhibited substantial therapeutic effects, comparable to conventional antibiotics like vancomycin .

- Resistance Mechanisms : Studies indicate that this compound remains effective against strains resistant to other antibiotics due to its unique mechanism targeting lipid II, distinguishing it from traditional agents like vancomycin .

Research Applications

This compound is not only valuable as an antibiotic but also serves as a tool in microbiological research:

- Biosynthetic Pathway Studies : Researchers utilize this compound to explore bacterial biosynthetic pathways and resistance mechanisms.

- Discovery of New Antibiotics : The structure and function of this compound have inspired the search for new analogs and derivatives that may enhance its antibacterial properties or broaden its spectrum of activity .

Comparative Analysis Table

| Application Area | Description | Key Findings |

|---|---|---|

| Mechanism of Action | Inhibits peptidoglycan synthesis by targeting lipid II | Effective against resistant strains; calcium enhances activity |

| Antibacterial Activity | Potent against Gram-positive pathogens | Low MICs; effective in vitro and in vivo |

| Therapeutic Efficacy | Demonstrated efficacy in animal models for bloodstream infections | Comparable effectiveness to existing antibiotics like vancomycin |

| Research Applications | Tool for studying antibiotic resistance and biosynthetic pathways | Promotes discovery of new antibiotic candidates |

Wirkmechanismus

Empedopeptin exerts its effects by selectively interfering with the late stages of cell wall biosynthesis in intact bacterial cells . It inhibits the incorporation of N-acetylglucosamine into polymeric cell wall and causes the accumulation of the ultimate soluble peptidoglycan precursor UDP-N-acetylmuramic acid-pentapeptide in the cytoplasm . This compound forms complexes with undecaprenyl pyrophosphate-containing peptidoglycan precursors, particularly lipid II, which is readily accessible at the outside of the cell . This complex formation blocks bacterial cell wall synthesis by sequestration of the bactoprenol carrier .

Vergleich Mit ähnlichen Verbindungen

Empedopeptin ähnelt anderen zyklischen Lipopeptid-Antibiotika wie Polymyxinen, Tripro-Peptiden und Plusbacinen . Diese Antibiotika benötigen ebenfalls das Vorhandensein von freien Calciumionen, um grampositive Bakterien effektiv abzutöten . This compound ist einzigartig in seinem spezifischen Wirkmechanismus, der die Bildung von Calcium-abhängigen Komplexen mit Peptidoglykan-Vorläufern beinhaltet . Dieser Mechanismus unterscheidet sich von anderen zyklischen Lipopeptiden, die möglicherweise verschiedene Stadien der bakteriellen Zellwandsynthese angreifen .

Ähnliche Verbindungen umfassen:

- Polymyxine

- Tripro-Peptide

- Plusbacine

Empedopeptins Einzigartigkeit liegt in seiner spezifischen Zielsetzung von Lipid II und seiner Calcium-abhängigen Komplexbildung, die es von anderen zyklischen Lipopeptid-Antibiotika abhebt .

Eigenschaften

CAS-Nummer |

87551-98-2 |

|---|---|

Molekularformel |

C49H79N11O19 |

Molekulargewicht |

1126.2 g/mol |

IUPAC-Name |

2-[16-[carboxy(hydroxy)methyl]-31-[3-(diaminomethylideneamino)propyl]-20-hydroxy-3,25-bis(hydroxymethyl)-2,5,11,15,18,24,27,30,33-nonaoxo-13-undecyl-14-oxa-1,4,10,17,23,26,29,32-octazatetracyclo[32.3.0.06,10.019,23]heptatriacontan-28-yl]-2-hydroxyacetic acid |

InChI |

InChI=1S/C49H79N11O19/c1-2-3-4-5-6-7-8-9-10-14-26-23-33(64)58-20-12-16-30(58)40(68)54-28(24-61)44(72)59-21-13-17-31(59)41(69)53-27(15-11-19-52-49(50)51)39(67)56-34(37(65)46(74)75)42(70)55-29(25-62)45(73)60-22-18-32(63)36(60)43(71)57-35(48(78)79-26)38(66)47(76)77/h26-32,34-38,61-63,65-66H,2-25H2,1H3,(H,53,69)(H,54,68)(H,55,70)(H,56,67)(H,57,71)(H,74,75)(H,76,77)(H4,50,51,52) |

InChI-Schlüssel |

WSCOCOSDPASNLN-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCC1CC(=O)N2CCCC2C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCC(C4C(=O)NC(C(=O)O1)C(C(=O)O)O)O)CO)C(C(=O)O)O)CCCN=C(N)N)CO |

Kanonische SMILES |

CCCCCCCCCCCC1CC(=O)N2CCCC2C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCC(C4C(=O)NC(C(=O)O1)C(C(=O)O)O)O)CO)C(C(=O)O)O)CCCN=C(N)N)CO |

Synonyme |

BMY 28117 BMY-28117 empedopeptin |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.